Ethyl 3-nitrilo-n-oxoalaninate
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Overview
Description
Ethyl 3-nitrilo-n-oxoalaninate is an organic compound with the chemical formula C5H6N2O3. It is a colorless liquid at room temperature and is known for its applications in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-nitrilo-n-oxoalaninate is typically synthesized by reacting an ethyl ester compound with aminoacetonitrile. The reaction conditions can be optimized based on the specific requirements of the synthesis .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes the use of solvents and catalysts to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various amine and substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Ethyl 3-nitrilo-n-oxoalaninate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of amino and thioether compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Utilized in the preparation of pharmaceutical agents and as an auxiliary component in drug formulations.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-nitrilo-n-oxoalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to various biochemical and pharmacological effects .
Comparison with Similar Compounds
- Ethyl 2-amino-2-cyanoacetate
- Ethyl 3-nitriloalaninate
- Ethyl 2-amino-2-cyanoacetate tosylate
Comparison: Ethyl 3-nitrilo-n-oxoalaninate is unique due to its specific functional groups, which confer distinct reactivity and properties compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis and pharmaceutical research .
Properties
CAS No. |
5457-25-0 |
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Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
ethyl 2-cyano-2-nitrosoacetate |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h4H,2H2,1H3 |
InChI Key |
TVFCFJLTGCCYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)N=O |
Origin of Product |
United States |
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